![molecular formula C23H25N5O3S B453902 (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-44-2](/img/structure/B453902.png)
(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
AK-968/41025059 has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) . mTOR is a key pathway involved in cell signaling processes that regulate cellular metabolism, proliferation, and apoptosis .
Mode of Action
The compound AK-968/41025059 interacts with the mTOR kinase, leading to its inhibition . The inhibition rate of mTOR kinase by this compound is reported to be 70.62% .
Biochemical Pathways
The primary biochemical pathway affected by AK-968/41025059 is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in the regulation of cell cycle progression, growth, and survival. By inhibiting mTOR, AK-968/41025059 can disrupt this pathway, potentially leading to the inhibition of cell growth and induction of apoptosis .
Result of Action
AK-968/41025059 has been shown to significantly inhibit the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner . Additionally, it has been observed to induce significant apoptosis in MM cells . The compound has shown the strongest inhibitory activity against MCF-7 cells, with an IC50 value of 7.49 ± 0.87 μM .
Action Environment
The action, efficacy, and stability of AK-968/41025059 can be influenced by various environmental factors These could include the physiological environment of the cell (such as pH and temperature), the presence of other interacting molecules, and the specific characteristics of the cell type.
properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-13-19(22(30)31-6)20(15-7-9-17(10-8-15)26(3)4)28-21(29)18(32-23(28)25-13)11-16-12-24-27(5)14(16)2/h7-12,20H,1-6H3/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORIPIGZQYLDK-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
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